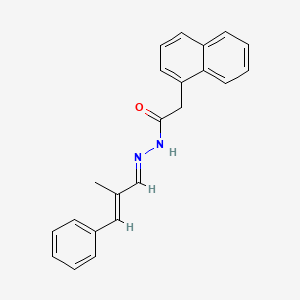
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide
Overview
Description
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPN is a hydrazone derivative that has been synthesized through various methods and has shown promising results in the field of drug discovery.
Mechanism of Action
The mechanism of action of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide is not fully understood. However, it has been suggested that N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide may exert its pharmacological effects through the inhibition of enzymes and proteins involved in various cellular processes. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has also been shown to have antifungal and antibacterial activities. In addition, N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has also shown promising results in various pharmacological assays. However, the limitations of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide include its low solubility in water, which can limit its use in certain experiments. In addition, N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Future Directions
There are several future directions for the study of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide. Further studies are needed to fully understand the mechanism of action of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide. In addition, the potential use of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide in the treatment of Alzheimer's disease and Parkinson's disease should be further explored. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide should also be studied in vivo to determine its potential as a therapeutic agent. Finally, the synthesis of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide should be optimized to increase the yield and purity of the compound.
Scientific Research Applications
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential pharmacological properties. It has been shown to have anticancer, antifungal, and antibacterial activities. N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(1-naphthyl)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17(14-18-8-3-2-4-9-18)16-23-24-22(25)15-20-12-7-11-19-10-5-6-13-21(19)20/h2-14,16H,15H2,1H3,(H,24,25)/b17-14+,23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJZXNYPWPDKKH-PYWCTHJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(naphthalen-1-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



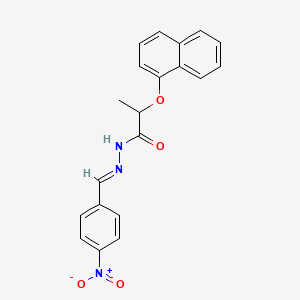
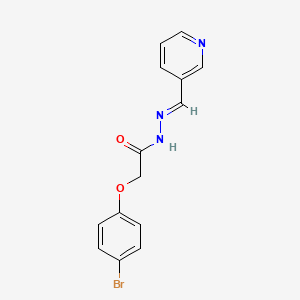
![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B3868890.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3868894.png)
![ethyl 5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868901.png)
![2-[(2-methylphenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3868924.png)

![4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868941.png)

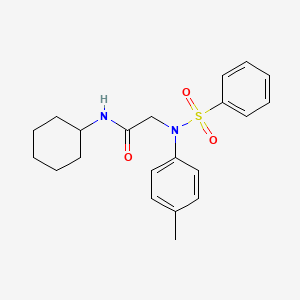

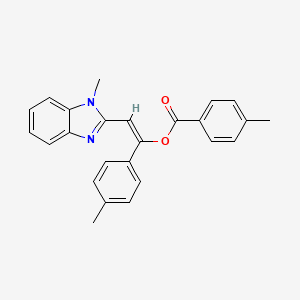
![N-(2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B3868987.png)
![1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone](/img/structure/B3868993.png)